molecular formula C14H18N2O2 B7498062 1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea

1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea

Cat. No.: B7498062
M. Wt: 246.30 g/mol
InChI Key: IACZLCFXKLAAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is known for its ability to modulate certain receptors in the brain, which can lead to a range of physiological and biochemical effects.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea involves its ability to modulate certain receptors in the brain. Specifically, this compound has been shown to act as a partial agonist of the serotonin 5-HT1A receptor and an antagonist of the dopamine D2 receptor. These actions can lead to a range of physiological and biochemical effects, including changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behavior, enhance cognitive function, and modulate the reward system in the brain. Additionally, it has been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea in lab experiments is its ability to selectively modulate certain receptors in the brain, which can allow researchers to study the function of these receptors in a more targeted manner. Additionally, this compound has been shown to have relatively low toxicity, which makes it a safer option for in vivo studies. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve significant effects at lower doses.

Future Directions

There are several future directions for research on 1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of various neurological disorders, including anxiety and depression. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on different receptors in the brain. Finally, researchers may also investigate the potential use of this compound in combination with other drugs or therapies to enhance its effectiveness.

Synthesis Methods

The synthesis of 1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea involves a multi-step process that typically begins with the reaction of cyclopentylamine and 2,3-dihydro-1-benzofuran-5-carbonyl chloride. This intermediate product is then treated with urea to form the final compound. The synthesis process has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.

Scientific Research Applications

1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and addiction. In neuroscience, it has been used as a tool to study the function of certain receptors in the brain, such as the serotonin and dopamine receptors.

Properties

IUPAC Name

1-cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(15-11-3-1-2-4-11)16-12-5-6-13-10(9-12)7-8-18-13/h5-6,9,11H,1-4,7-8H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACZLCFXKLAAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.